molecular formula C13H12N2O8S B4101317 4-methanesulfonyl-2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid

4-methanesulfonyl-2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid

Cat. No.: B4101317
M. Wt: 356.31 g/mol
InChI Key: OHLPHVAGZZSLMY-UHFFFAOYSA-N
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Description

4-methanesulfonyl-2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methylsulfonyl group, a nitro group, and a dioxo-isoindole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Methylsulfonyl Group: Sulfonylation reactions using methylsulfonyl chloride or similar reagents.

    Formation of the Butanoic Acid Side Chain: This can be done through alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring or the butanoic acid side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the methylsulfonyl group could produce a sulfone.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Enzymes or Receptors: Inhibiting or modulating their activity.

    Interference with Cellular Pathways: Affecting signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfonyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • 4-(methylsulfonyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid

Uniqueness

The uniqueness of 4-methanesulfonyl-2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid lies in its specific combination of functional groups and its potential reactivity

Properties

IUPAC Name

4-methylsulfonyl-2-(4-nitro-1,3-dioxoisoindol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O8S/c1-24(22,23)6-5-9(13(18)19)14-11(16)7-3-2-4-8(15(20)21)10(7)12(14)17/h2-4,9H,5-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLPHVAGZZSLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methanesulfonyl-2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
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4-methanesulfonyl-2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
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4-methanesulfonyl-2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
Reactant of Route 4
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4-methanesulfonyl-2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
Reactant of Route 5
4-methanesulfonyl-2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
Reactant of Route 6
Reactant of Route 6
4-methanesulfonyl-2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid

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